1-Benzyl-3-bromo-3-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-bromo-3-methylazetidine is a chemical compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to the azetidine ring.
Preparation Methods
The synthesis of 1-Benzyl-3-bromo-3-methylazetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidine ring, which can be achieved through various methods, including cyclization of appropriate precursors.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-bromo-3-methylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to form azetidines with different substituents.
Ring-Opening Reactions: Due to the strained ring structure, this compound can undergo ring-opening reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-bromo-3-methylazetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-3-methylazetidine involves its reactivity due to the strained azetidine ring and the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzyl and methyl groups influence the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Benzyl-3-bromo-3-methylazetidine can be compared with other azetidine derivatives, such as:
1-Benzyl-3-chloro-3-methylazetidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Benzyl-3-methylazetidine: Lacks the halogen atom, resulting in different chemical behavior and reactivity.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-benzyl-3-bromo-3-methylazetidine |
InChI |
InChI=1S/C11H14BrN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
HZAYXTPWNVTGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.